5-Bromo-2-chloroisopropylbenzene
Overview
Description
5-Bromo-2-chloroisopropylbenzene: is an organic compound with the molecular formula C₉H₁₀BrCl . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
5-Bromo-2-chloroisopropylbenzene is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes.
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
Sglt2 inhibitors, for which this compound is a key intermediate, primarily affect the renal glucose reabsorption pathway . By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys and increase glucose excretion in the urine, thereby lowering blood glucose levels .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would be expected to contribute to the overall adme profile of the final drug product .
Result of Action
SGLT2 inhibitors reduce blood glucose levels, which can help manage type 2 diabetes .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisopropylbenzene can be achieved through several methods. One common method involves the bromination and chlorination of isopropylbenzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron or aluminum chloride to facilitate the halogenation process. The reaction conditions often include controlled temperatures and specific solvents to ensure high selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under high pressure.
Major Products:
- Substituted benzene derivatives
- Alcohols or ketones from oxidation
- Dehalogenated isopropylbenzene derivatives from reduction
Scientific Research Applications
Chemistry: 5-Bromo-2-chloroisopropylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and agrochemicals, where its halogenated structure can influence biological activity.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its reactivity makes it valuable in the synthesis of functionalized materials with specific properties.
Comparison with Similar Compounds
5-Bromo-2-chlorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
5-Bromo-2-chlorobenzene: Lacks the isopropyl group, making it less sterically hindered.
5-Bromo-2-chloroethylbenzene: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 5-Bromo-2-chloroisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with an isopropyl group. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-bromo-1-chloro-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCNKJPZYPGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90350-28-0 | |
Record name | 5-Bromo-2-chloroisopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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